Ethyl 3-(methanesulfinyl)propanoate
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Overview
Description
Ethoxycarbonylethyl methyl sulfoxide is an organosulfur compound characterized by the presence of an ethoxycarbonyl group, an ethyl group, and a methyl sulfoxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethoxycarbonylethyl methyl sulfoxide can be synthesized through several methods. One common approach involves the oxidation of ethoxycarbonylethyl methyl sulfide using an oxidizing agent such as hydrogen peroxide or a peroxyacid. The reaction typically occurs under mild conditions, ensuring the selective formation of the sulfoxide without over-oxidation to the sulfone .
Industrial Production Methods
In an industrial setting, the production of ethoxycarbonylethyl methyl sulfoxide may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
Ethoxycarbonylethyl methyl sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.
Reduction: Reduction of the sulfoxide can regenerate the sulfide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peroxyacids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, thiolates.
Major Products Formed
Oxidation: Ethoxycarbonylethyl methyl sulfone.
Reduction: Ethoxycarbonylethyl methyl sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethoxycarbonylethyl methyl sulfoxide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Potential use in drug development due to its unique chemical properties.
Materials Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethoxycarbonylethyl methyl sulfoxide involves its ability to participate in various chemical reactions due to the presence of the sulfoxide group. The sulfoxide group can act as both an electrophile and a nucleophile, allowing it to engage in diverse chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Dimethyl sulfoxide (DMSO): A widely used solvent with similar sulfoxide functionality.
Ethyl methyl sulfoxide: Similar structure but lacks the ethoxycarbonyl group.
Methyl phenyl sulfoxide: Contains a phenyl group instead of the ethoxycarbonyl and ethyl groups.
Uniqueness
Ethoxycarbonylethyl methyl sulfoxide is unique due to the presence of the ethoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to other sulfoxides. This makes it particularly valuable in specific synthetic and industrial applications .
Properties
IUPAC Name |
ethyl 3-methylsulfinylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c1-3-9-6(7)4-5-10(2)8/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQXORZKRZSYPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCS(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564857 |
Source
|
Record name | Ethyl 3-(methanesulfinyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52754-04-8 |
Source
|
Record name | Ethyl 3-(methanesulfinyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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